(4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)methanol is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a bromine atom at the 4th position, a cyclohexyl group at the 2nd position, and a hydroxymethyl group at the 5th position of the imidazole ring. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields .
Preparation Methods
The synthesis of (4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)methanol can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Industrial production methods often involve multi-step processes that ensure high yield and purity of the final product. These methods may include the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for quality control .
Chemical Reactions Analysis
(4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The bromine atom at the 4th position can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The bromine and cyclohexyl groups may enhance the compound’s binding affinity and specificity towards these targets. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
(4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)methanol can be compared with other imidazole derivatives such as:
- 4-Bromo-1H-imidazole
- N-(4-ethoxyphenyl)-1H-imidazol-4-amine
- N-(2,5-dimethoxyphenyl)-1H-imidazol-4-amine
- N-(3-phenoxyphenyl)-1H-imidazol-4-amine
- N-(4-cyanophenyl)-1H-imidazol-4-amine These compounds share the imidazole core but differ in their substituents, which can significantly affect their chemical properties and applications. The presence of the cyclohexyl group and hydroxymethyl group in this compound makes it unique and potentially more versatile in certain applications .
Properties
Molecular Formula |
C10H15BrN2O |
---|---|
Molecular Weight |
259.14 g/mol |
IUPAC Name |
(4-bromo-2-cyclohexyl-1H-imidazol-5-yl)methanol |
InChI |
InChI=1S/C10H15BrN2O/c11-9-8(6-14)12-10(13-9)7-4-2-1-3-5-7/h7,14H,1-6H2,(H,12,13) |
InChI Key |
DGSUWXICAOTBBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NC(=C(N2)CO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.